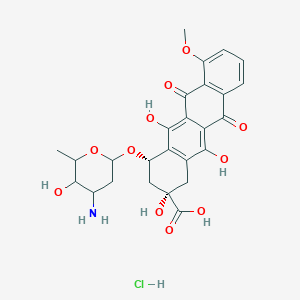

拉帕替尼代谢产物 M1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unii-8PL9cez8WK is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of heterocyclic organic compounds, which are known for their diverse biological activities. Unii-8PL9cez8WK has been extensively studied for its potential applications in various fields, including drug discovery, material science, and catalysis.

科学研究应用

解毒和生物活化途径中的作用

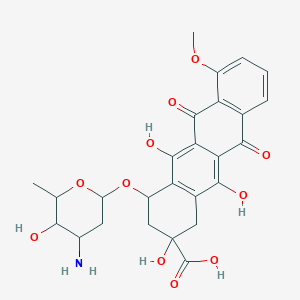

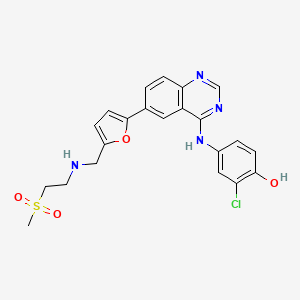

拉帕替尼代谢产物 M1 在解毒和生物活化途径中起着重要作用 {svg_1}. 细胞色素 P450 3A 酶对酪氨酸激酶抑制剂拉帕替尼的 O-脱烷基化与拉帕替尼诱导的肝毒性有关 {svg_2}. 通过葡萄糖醛酸化和硫酸化对去苄基化拉帕替尼 (M1) 进行结合代谢被认为是拉帕替尼的主要解毒途径 {svg_3}.

参与肝脏葡萄糖醛酸化

UGT1A1 是一种主要的肝脏 UGT 酶,参与拉帕替尼 M1 的葡萄糖醛酸化 {svg_4}. 来自 UGT1A1 基因分型供体的肝微粒体对 M1-葡萄糖醛酸苷的形成与 UGT1A1 活性显著相关 {svg_5}.

对肝毒性的影响

This compound 的代谢对肝毒性有影响 {svg_6}. 拉帕替尼的几种代谢产物可以与醛类或醌亚胺类等活性物质有关 {svg_7}. 不应忽视其他处置因素的作用,包括与药物转运体的相互作用、药物遗传学或治疗剂量的多少 {svg_8}.

在 HER2 过表达/ER 阳性乳腺癌中的作用

This compound 已在 HER2 过表达/ER 阳性乳腺癌细胞的背景下进行研究 {svg_9}. 在一个模拟临床实践的临床前模型中,最初对拉帕替尼诱导的凋亡敏感的细胞转化为抗性细胞 {svg_10}.

在转移性乳腺癌联合治疗中的应用

拉帕替尼,this compound 的母体化合物,是一种口服活性双重酪氨酸激酶抑制剂,用于治疗 HER2 过表达的进展期转移性乳腺癌患者的联合治疗 {svg_11}.

在临床肝损伤中的潜在作用

This compound 的代谢,包括潜在的活性代谢产物的形成,可能导致临床肝损伤 {svg_12}. 这是一个正在进行的研究领域,了解this compound 的代谢有助于降低肝损伤的风险 {svg_13}.

作用机制

Target of Action

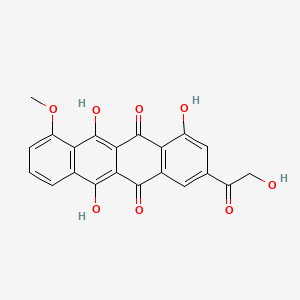

The primary targets of Lapatinib Metabolite M1 are the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .

Mode of Action

Lapatinib Metabolite M1 acts intracellularly by reversibly binding to the cytoplasmic ATP-binding site of the kinase, preventing receptor phosphorylation and activation . This inhibition blocks the phosphorylation and activation of downstream second messengers (Erk1/2 and Akt), thereby regulating cellular proliferation and survival in HER1/EGFR/ERBB1 and HER2/ERBB2-expressing tumors .

Biochemical Pathways

The metabolism of Lapatinib Metabolite M1 involves a series of biochemical pathways. The compound undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for lapatinib in preclinical species . This process limits the formation of the quinoneimine reactive metabolite . The metabolism of Lapatinib Metabolite M1 is highly correlated with the rates of M1 formation, suggesting that O-dealkylation may be the rate-limiting step in lapatinib biotransformation .

Pharmacokinetics

Lapatinib Metabolite M1 undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . The fecal elimination pathway is predominant, representing a median of 92% of the dose with lapatinib as the largest component .

Result of Action

The action of Lapatinib Metabolite M1 results in the inhibition of cellular growth and proliferation, leading to enhanced apoptosis . In the metabolically competent human hepatic HepaRG cell line, Lapatinib Metabolite M1 was found to be more cytotoxic compared with the parent drug lapatinib .

Action Environment

The action, efficacy, and stability of Lapatinib Metabolite M1 can be influenced by various environmental factors. For instance, inter-individual variability in the formation and clearance pathways of Lapatinib Metabolite M1 likely influences the hepatic exposure to reactive metabolites and may affect the risk for hepatotoxicity .

属性

IUPAC Name |

2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCWAMLLWYBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268997-70-1 |

Source

|

| Record name | o-Dealkylated lapatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEALKYLATED LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)